
Methyl 3-(2,5-dioxocyclopentyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,5-dioxocyclopentyl)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzene ring substituted with a methyl ester group and a 2,5-dioxocyclopentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,5-dioxocyclopentyl)benzoate typically involves the esterification of 3-(2,5-dioxocyclopentyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can streamline the production process, ensuring high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2,5-dioxocyclopentyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include substituted benzoates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 3-(2,5-dioxocyclopentyl)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2,5-dioxocyclopentyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological context and the type of organism being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
- Methyl 3-nitrobenzoate
Uniqueness
Methyl 3-(2,5-dioxocyclopentyl)benzoate is unique due to the presence of the 2,5-dioxocyclopentyl group, which imparts distinct chemical and physical properties compared to other benzoate esters.
Propiedades
Fórmula molecular |
C13H12O4 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
methyl 3-(2,5-dioxocyclopentyl)benzoate |
InChI |
InChI=1S/C13H12O4/c1-17-13(16)9-4-2-3-8(7-9)12-10(14)5-6-11(12)15/h2-4,7,12H,5-6H2,1H3 |
Clave InChI |
SEPQVZGAGXFGOU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)C2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


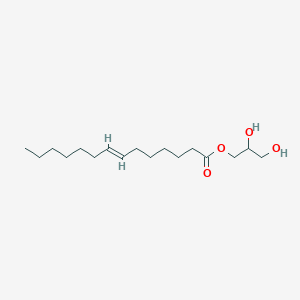
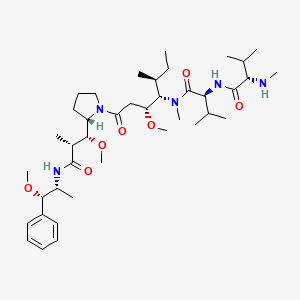
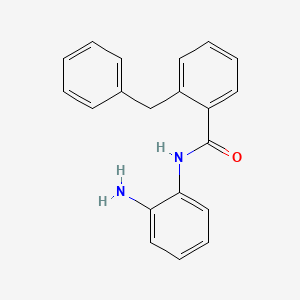
![(2Z)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14121425.png)
![(1-Ethyl-5-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14121428.png)
![[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide](/img/structure/B14121435.png)
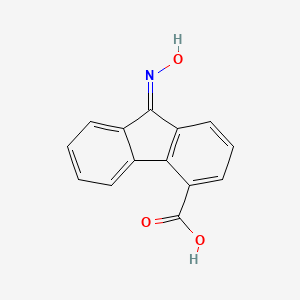
![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B14121446.png)
acetic acid](/img/structure/B14121453.png)

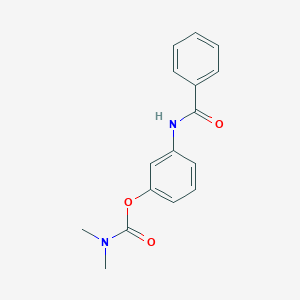
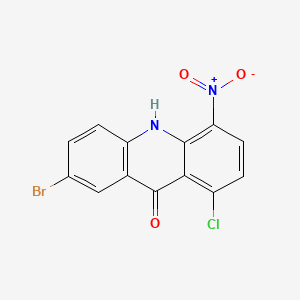
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B14121483.png)
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14121489.png)
